molecular formula C10H15NO3S B2376059 N-(4-ethoxyphenyl)ethanesulfonamide CAS No. 57616-19-0

N-(4-ethoxyphenyl)ethanesulfonamide

Cat. No. B2376059
CAS RN: 57616-19-0
M. Wt: 229.29
InChI Key: QBIODRNAWHXHPW-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)ethanesulfonamide is a chemical compound with the CAS Number: 57616-19-0 . It has a molecular weight of 229.3 and its IUPAC name is N-(4-ethoxyphenyl)ethanesulfonamide . It is a white to brown solid and is stored at +4°C .


Molecular Structure Analysis

The molecular formula of N-(4-ethoxyphenyl)ethanesulfonamide is C10H15NO3S . The InChI code is 1S/C10H15NO3S/c1-3-14-10-7-5-9(6-8-10)11-15(12,13)4-2/h5-8,11H,3-4H2,1-2H3 and the InChI key is QBIODRNAWHXHPW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N-(4-Ethoxyphenyl)ethanesulfonamide is a white to brown solid . It has a molecular weight of 229.3 and is stored at +4°C .

Scientific Research Applications

Molecular Structure and Assembly

The addition of a methylene group between the CH3 branch and the alkoxy O atom in arylsulfonamide para-alkoxychalcones has a significant impact on their molecular conformation and crystal structure. Notably, N-{4-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]phenyl}benzenesulfonamide demonstrated this effect, showcasing different crystallographic symmetry, independent molecules, and crystal packing compared to its methoxy counterpart. This adjustment results in varied stabilization of the crystal packing through C-H...π and π-π interactions (de Castro et al., 2013).

Chemical Synthesis and Biological Activity

A new series of benzenesulfonamides were synthesized starting from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine. These compounds showed significant antibacterial activity against Escherichia coli, with some identified as effective inhibitors. The study also evaluated the cytotoxicity of these molecules, indicating their potential as therapeutic agents with lower cytotoxic effects (Abbasi et al., 2019).

Enzyme Inhibition and Biological Evaluation

A series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for enzyme inhibition potential. These sulfonamides were found to exhibit excellent inhibitory activity against acetylcholinesterase and α-glucosidase, with specific compounds identified for their potent inhibitory effects. In silico studies further substantiated the activity results, highlighting the compounds' potential in therapeutic applications (Riaz, 2020).

Safety And Hazards

The safety information available indicates that there are no GHS symbols associated with N-(4-ethoxyphenyl)ethanesulfonamide . A Material Safety Data Sheet (MSDS) is available .

properties

IUPAC Name

N-(4-ethoxyphenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-3-14-10-7-5-9(6-8-10)11-15(12,13)4-2/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIODRNAWHXHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)ethanesulfonamide

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